2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(2-((5-((2,4-dichlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including triazole, thiophene, and dichlorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene and dichlorobenzamide groups. Key steps may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amide Bond Formation: The dichlorobenzamide moiety is introduced through amide coupling reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-((5-((2,4-dichlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and triazole rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The dichlorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Diethyl 5-(2-((5-((2,4-dichlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its functional groups can be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves interactions with molecular targets such as enzymes or receptors. The triazole and thiophene rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions. The dichlorobenzamide group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(2-((5-(benzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-(2-((5-((2-chlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
Uniqueness
The presence of the 2,4-dichlorobenzamide group in 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s biological activity and binding properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
diethyl 5-[[2-[[5-[[(2,4-dichlorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N5O6S2/c1-5-36-22(34)18-12(3)19(23(35)37-6-2)39-21(18)28-17(32)11-38-24-30-29-16(31(24)4)10-27-20(33)14-8-7-13(25)9-15(14)26/h7-9H,5-6,10-11H2,1-4H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNTLBJHAOERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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